molecular formula C15H13ClO5 B2769754 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid CAS No. 313471-08-8

2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid

Cat. No. B2769754
CAS RN: 313471-08-8
M. Wt: 308.71
InChI Key: PRXUHYHOJMGTHT-UHFFFAOYSA-N
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Description

This compound, also known as ET 2-((8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA©CHROMEN-7-YL)OXY)PROPANOATE, has a linear formula of C17H17ClO5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility to confirm its identity and/or purity .


Molecular Structure Analysis

The compound has a molecular weight of 336.775 . Its structure includes a cyclopenta[c]chromen ring, which is a common motif in many natural products and pharmaceuticals. The presence of the chloro, oxo, and oxy functional groups may influence its reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.775 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Framework

  • The compound 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid is related to chemical scaffolds used in the synthesis of natural products and hybrid structures. For instance, a study by Kim & Kim (2017) explored a new chemical scaffold, a hybrid of indanone and chromane, inspired by tetracyclic homoisoflavanoid natural products like brazilin.

Catalysis and Synthesis of Analogues

  • Novel catalysts have been developed for the synthesis of compounds like Warfarin and its analogues, utilizing similar chemical structures. A study by Alonzi et al. (2014) demonstrated the use of polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones.

Biological Applications

  • The chromene scaffold, closely related to the compound , has been shown to exhibit a range of biological activities. Research by Raj & Lee (2020) highlights its anticancer, anticonvulsant, antimicrobial, and antidiabetic properties.

Antimicrobial Activity

  • Chromone derivatives have been investigated for their antimicrobial properties. A study by Ramadan & El‐Helw (2018) examined the antimicrobial activities of novel heterocycles derived from chromonyl-2(3H)-furanone.

Synthesis of Heterocyclic Systems

  • The compound's structure is instrumental in the synthesis of diverse heterocyclic systems. A study by Ibrahim et al. (2022) utilized a related compound for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene.

properties

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO5/c1-7(14(17)18)20-13-6-12-10(5-11(13)16)8-3-2-4-9(8)15(19)21-12/h5-7H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXUHYHOJMGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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